4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amino acids in solid-phase peptide synthesis. This compound is significant in the field of organic chemistry due to its stability and utility in various synthetic applications.
Mechanism of Action
Target of Action
It is known that fmoc (9h-fluoren-9-ylmethoxycarbonyl) compounds are generally used in peptide synthesis . They act as protective groups for amino acids during the synthesis process .
Mode of Action
The compound, being an Fmoc amino acid derivative, likely interacts with its targets by serving as a building block in peptide chains . The Fmoc group protects the amino acid during the synthesis process and is removed under specific conditions to allow the formation of peptide bonds .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It contributes to the formation of peptide chains, which are crucial components of proteins. Proteins play various roles in the body, including catalyzing metabolic reactions, DNA replication, responding to stimuli, and transporting molecules from one location to another.
Result of Action
The result of the compound’s action would be the successful synthesis of a peptide chain . This could then fold into a functional protein, depending on the specific sequence of amino acids in the chain.
Action Environment
The action of this compound, like all chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . In the context of peptide synthesis, the reaction conditions are carefully controlled to ensure successful coupling and deprotection steps .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the protection of the amino group with the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The protected amino acid is then reacted with sodium azide (NaN3) to form the corresponding azide, which is isolated as a crystalline solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to remove the Fmoc group, revealing the free amino group.
Substitution: The compound can undergo substitution reactions where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in the removal of the Fmoc group to produce the free amino acid.
Scientific Research Applications
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is widely used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lys(Boc)-OH: A compound with both Fmoc and Boc protective groups, used for more complex peptide synthesis.
Fmoc-Asp(OtBu)-OH: An Fmoc-protected aspartic acid derivative used in peptide synthesis.
Uniqueness
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-23-11-13(10-19(23)20(24)25)22-21(26)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-11,18H,12H2,1H3,(H,22,26)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRPKWXGCOWBLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373270 | |
Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195387-29-2 | |
Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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